

# Spectroscopic Data for Boc-(3-bromophenyl)glycine: A Technical Guide

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## Compound of Interest

**Compound Name:** (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

**CAS No.:** 446305-66-4

**Cat. No.:** B1288552

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## Introduction

N-tert-butoxycarbonyl-(3-bromophenyl)glycine (Boc-(3-bromophenyl)glycine) is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the 3-bromophenyl moiety offers a strategic point for further chemical modification, making it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. The "Boc" (tert-butoxycarbonyl) protecting group provides stability during synthesis and can be selectively removed under specific conditions, a crucial feature in multi-step synthetic routes.<sup>[1][2]</sup>

This technical guide provides an in-depth analysis of the expected spectroscopic data for Boc-(3-bromophenyl)glycine, offering a foundational understanding for its characterization and quality control. While direct experimental spectra for this specific compound are not readily available in public databases, this guide will synthesize the expected data based on the known spectroscopic features of its constituent parts: Boc-glycine and the 3-bromophenyl group. This

approach, grounded in the fundamental principles of spectroscopic interpretation, serves as a robust predictive framework for researchers working with this and similar molecules.

## Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of Boc-(3-bromophenyl)glycine.

## $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

### Experimental Protocol (Predicted)

- **Sample Preparation:** Dissolve 5-10 mg of Boc-(3-bromophenyl)glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum at room temperature, using a standard pulse sequence.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.2-7.6	Multiplet	4H	Aromatic Protons (C <sub>6</sub> H <sub>4</sub> Br)
~5.3-5.5	Doublet	1H	$\alpha$ -Proton (-CH-)
~5.0-5.2	Broad Singlet	1H	Amide Proton (-NH-)
~1.4	Singlet	9H	tert-Butyl Protons (-C(CH <sub>3</sub> ) <sub>3</sub> )

## Interpretation and Rationale

- **Carboxylic Acid Proton:** The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms, appearing as a broad singlet at a high chemical shift. Its broadness is a result of hydrogen bonding and exchange with trace amounts of water.
- **Aromatic Protons:** The four protons on the 3-bromophenyl ring will exhibit complex splitting patterns (multiplet) in the aromatic region of the spectrum. The exact chemical shifts and coupling constants will depend on the substitution pattern.
- **$\alpha$ -Proton:** The proton attached to the chiral center ( $\alpha$ -carbon) is expected to appear as a doublet due to coupling with the adjacent amide proton. Its chemical shift is influenced by the adjacent aromatic ring and the glycine backbone.
- **Amide Proton:** The amide proton will likely appear as a broad singlet or a doublet, depending on the rate of exchange and coupling with the  $\alpha$ -proton.
- **tert-Butyl Protons:** The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at a relatively low chemical shift, a characteristic signal for the Boc protecting group.

[3]

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule.

### Experimental Protocol (Predicted)

- Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
- Instrumentation: Utilize a 100 MHz or higher  $^{13}\text{C}$  NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to obtain singlets for each unique carbon atom.
- Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum.

### Predicted $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~170-175	Carboxylic Acid Carbonyl (-COOH)
~155-157	Urethane Carbonyl (-O-CO-N)
~140-142	Aromatic Carbon (C-Br)
~120-135	Aromatic Carbons (-C <sub>6</sub> H <sub>4</sub> -)
~80-82	Quaternary Carbon (-O-C(CH <sub>3</sub> ) <sub>3</sub> )
~55-58	$\alpha$ -Carbon (-CH-)
~28	tert-Butyl Carbons (-C(CH <sub>3</sub> ) <sub>3</sub> )

### Interpretation and Rationale

- Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid and one for the urethane of the Boc group, both appearing at high chemical shifts.[4]
- Aromatic Carbons: The six carbons of the bromophenyl ring will produce several signals in the aromatic region. The carbon directly attached to the bromine atom will be shifted due to

the halogen's electronic effects.

- Quaternary and  $\alpha$ -Carbons: The quaternary carbon of the Boc group and the  $\alpha$ -carbon of the glycine moiety will have characteristic chemical shifts.
- tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal at a lower chemical shift.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

### Experimental Protocol (Predicted)

- Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

### Predicted IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Broad	O-H stretch (Carboxylic Acid)
~3000-3100	Medium	C-H stretch (Aromatic)
~2850-2950	Medium	C-H stretch (Aliphatic)
~1710-1740	Strong	C=O stretch (Carboxylic Acid and Urethane)
~1600, ~1475	Medium-Weak	C=C stretch (Aromatic Ring)
~1160	Strong	C-O stretch (Boc group)
~550-690	Medium-Strong	C-Br stretch

## Interpretation and Rationale

- O-H Stretch: A broad absorption band in the high-wavenumber region is characteristic of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.[6]
- C-H Stretches: Absorptions corresponding to aromatic and aliphatic C-H stretching will be present.
- C=O Stretches: A strong, prominent peak will be observed for the carbonyl stretching vibrations of both the carboxylic acid and the urethane of the Boc group. These may overlap to form a broad, intense band.[6]
- Aromatic and C-Br Stretches: Characteristic peaks for the aromatic ring and the carbon-bromine bond will be present in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

## Experimental Protocol (Predicted)

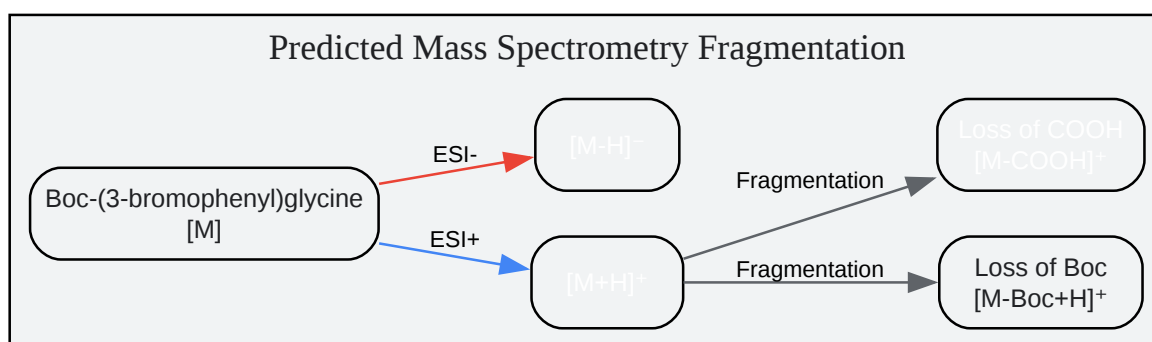
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

## Predicted Mass Spectrometry Data

m/z	Ion
[M+H] <sup>+</sup>	Molecular Ion (Protonated)
[M-H] <sup>-</sup>	Molecular Ion (Deprotonated)
[M-Boc+H] <sup>+</sup>	Loss of the Boc group
[M-CO <sub>2</sub> H] <sup>+</sup>	Loss of the Carboxylic Acid group

## Interpretation and Rationale

- **Molecular Ion:** The molecular ion peak will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) will be observed for all bromine-containing fragments.
- **Fragmentation Pattern:** Common fragmentation pathways include the loss of the Boc group (a difference of 100 Da) and the loss of the carboxylic acid group (a difference of 45 Da). The fragmentation pattern provides valuable structural information.



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Caption: Predicted ESI-MS fragmentation pathways.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Boc-(3-bromophenyl)glycine. By understanding the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, researchers can confidently characterize this important synthetic building block. The provided rationale behind the expected spectral features serves as a valuable tool for spectral interpretation and troubleshooting in the laboratory. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of the target molecule.

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